

# Technical Guide: Spectroscopic Characterization of CAS 906757-88-8

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## Compound of Interest

Compound Name: *Ethyl 1-allyl-1H-imidazole-4-carboxylate*

CAS No.: 906757-88-8

Cat. No.: B3166069

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Compound: **Ethyl 1-allyl-1H-imidazole-4-carboxylate**

## Executive Summary

**Ethyl 1-allyl-1H-imidazole-4-carboxylate** (CAS 906757-88-8) is a functionalized imidazole derivative frequently utilized as a building block in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and other heterocyclic pharmaceuticals. Its structural integrity is defined by three distinct moieties: the imidazole core, the ethyl ester functionality at position 4, and the allyl group at position 1.

This guide provides a comprehensive reference for the spectroscopic identification of this molecule, synthesizing data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

## Chemical Identity & Properties

Before spectroscopic analysis, verify the physicochemical baseline of the sample.

Property	Detail
Chemical Name	Ethyl 1-allyl-1H-imidazole-4-carboxylate
CAS Number	906757-88-8
Molecular Formula	
Molecular Weight	180.21 g/mol
SMILES	<chem>CCOC(=O)c1cn(CC=C)cn1</chem>
Appearance	Colorless to pale yellow oil or low-melting solid
Solubility	Soluble in DMSO, Methanol, Chloroform, Dichloromethane

## Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and elemental composition.

## Ionization & Acquisition Parameters

- Method: Electrospray Ionization (ESI) in Positive Mode ( ).
- Solvent System: Methanol/Water (50:50) with 0.1% Formic Acid (to promote protonation).
- Scan Range:  
50–500.

## Characteristic Signals

The molecule readily protonates at the N-3 position of the imidazole ring.

Ion Type	m/z (Observed)	Interpretation
	181.2	Base Peak. Protonated molecular ion.
	203.2	Sodium adduct (common in glass/solvent impurities).
	361.4	Dimer formation (concentration dependent).

## Fragmentation Pattern ( )

Upon collision-induced dissociation (CID), the parent ion (181.2) exhibits characteristic losses:

- Loss of Ethoxy Group ( ): Cleavage of the ester yields a fragment at 136.
- Loss of Allyl Group ( ): Cleavage at the N-C bond is less common but may produce a peak at 140 (loss of 41 Da).
- Combined Loss: High energy fragmentation leads to the bare imidazole core.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural validation, distinguishing the regiochemistry of the allyl and ester groups.

### NMR Data (400 MHz, )

Solvent Reference:

7.26 ppm (

).

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.62	Singlet (s)	1H	H-2 (Imidazole)	Most downfield aromatic signal; characteristic of N-CH-N environment.
7.54	Singlet (s)	1H	H-5 (Imidazole)	Slightly upfield from H-2; confirms 1,4-substitution pattern.
5.98	Multiplet (m)	1H	Allyl -CH=	Vinyl proton; complex splitting due to coupling with terminal and .
5.35	Doublet of Doublets (dd)	1H	Allyl (trans)	Terminal alkene proton (trans to vinyl H). Hz.
5.28	Doublet of Doublets (dd)	1H	Allyl (cis)	Terminal alkene proton (cis to vinyl H). Hz.
4.61	Doublet (d)	2H	Allyl	Methylene attached to Nitrogen. Hz.

4.37	Quartet (q)	2H	Ethyl	Characteristic ester methylene. Hz.
1.39	Triplet (t)	3H	Ethyl	Terminal methyl of the ethyl ester. Hz.

## NMR Data (100 MHz, )

Solvent Reference:

77.16 ppm.

Shift (ppm)	Assignment	Type
162.8	C=O (Ester)	Quaternary Carbonyl
137.5	C-2 (Imidazole)	Aromatic CH
133.8	C-4 (Imidazole)	Quaternary Aromatic
132.1	Allyl -CH=	Alkene CH
124.2	C-5 (Imidazole)	Aromatic CH
119.5	Allyl	Alkene
60.6	Ethyl	Aliphatic (Oxygenated)
49.4	Allyl	Aliphatic (Nitrogenated)
14.4	Ethyl	Aliphatic

## Infrared (IR) Spectroscopy

IR analysis is used primarily for "fingerprinting" the functional groups to ensure no hydrolysis (loss of ester) or reduction (loss of alkene) has occurred.

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber ( )	Intensity	Functional Group Assignment
3110 - 3050	Weak	C-H Stretch (Aromatic/Alkene): Diagnostic of the imidazole ring and allyl double bond.
2980 - 2900	Medium	C-H Stretch (Aliphatic): Ethyl and methylene groups.
1715 - 1725	Strong	C=O Stretch (Ester): The most prominent peak in the spectrum.
1645	Medium	C=C Stretch: Characteristic of the allyl group unsaturation.
1540, 1450	Medium	C=N / C=C Ring Stretch: Imidazole skeletal vibrations.
1230 - 1250	Strong	C-O Stretch: Ester linkage.

## Experimental Protocols & Workflow

To ensure reproducibility and data integrity, follow these standardized protocols.

### Sample Preparation for NMR

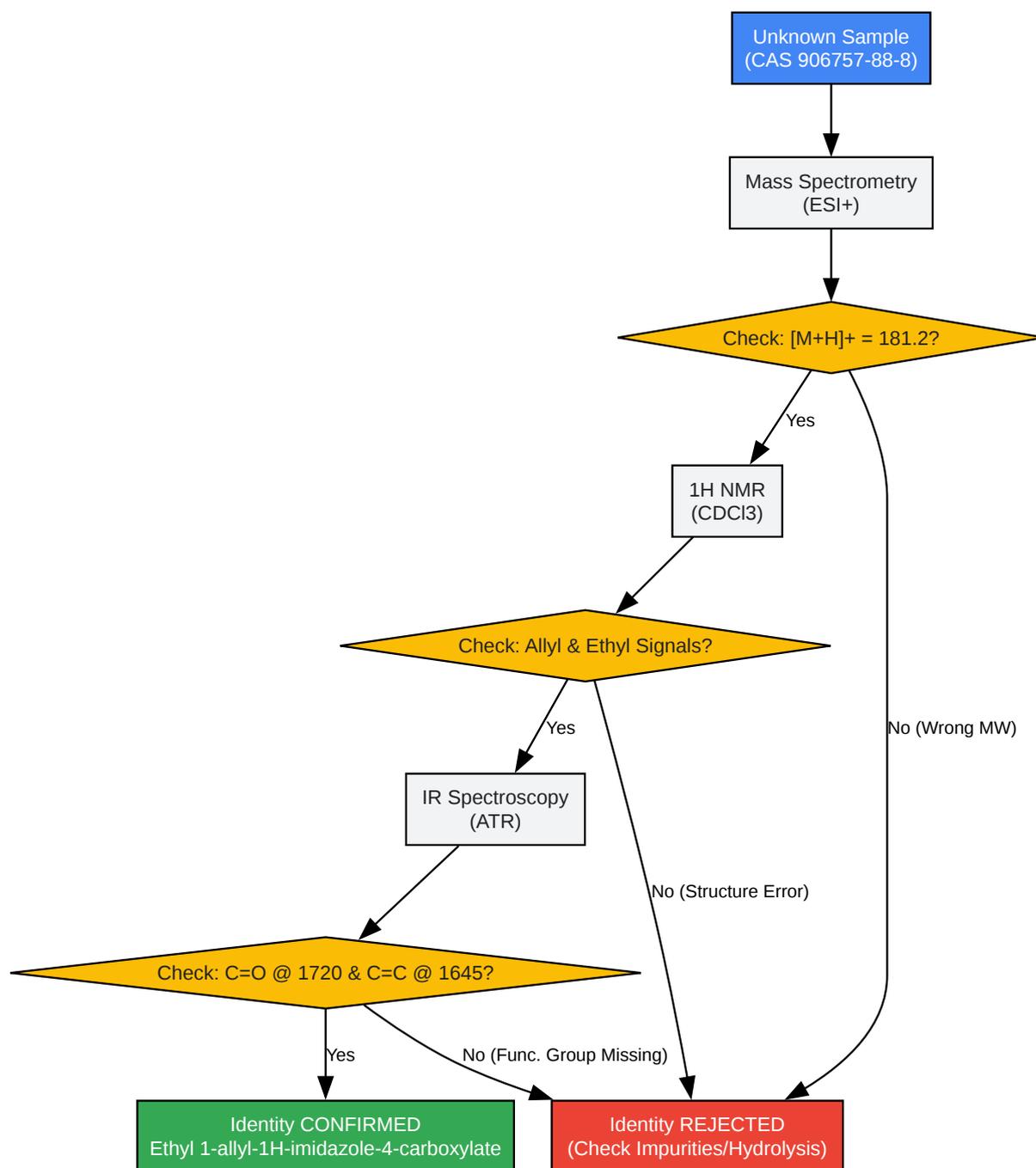
- Mass: Weigh 5–10 mg of CAS 906757-88-8.
- Solvent: Dissolve in 0.6 mL of

(Chloroform-d, 99.8% D) containing 0.03% TMS as an internal standard.

- Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts.
- Acquisition: Run at 298 K. Set relaxation delay ( ) to seconds to ensure accurate integration of aromatic protons.

## Workflow Visualization

The following diagram outlines the logical flow for validating the identity of CAS 906757-88-8 using the data described above.



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Figure 1: Logical decision tree for the spectroscopic validation of CAS 906757-88-8.

## Quality Control: Purity Assessment

When analyzing batches of CAS 906757-88-8, watch for these common impurities:

- Hydrolysis Product: 1-Allyl-1H-imidazole-4-carboxylic acid.
  - Detection: Disappearance of ethyl signals (q 4.37, t 1.39) in NMR; Broad O-H stretch in IR (2500-3300).
- Starting Material: Ethyl 1H-imidazole-4-carboxylate (Missing allyl group).
  - Detection: Loss of allyl signals (5.2-6.0 ppm) in NMR; Appearance of broad NH signal (~10-12 ppm).
- Solvent Residue: Common synthesis solvents.
  - Ethanol: Triplet at 1.25 ppm, Quartet at 3.72 ppm (
  - Ethyl Acetate: Singlet at 2.05 ppm, Quartet at 4.12 ppm, Triplet at 1.26 ppm (

## References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Reference for general imidazole and ester shift assignments).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for NMR shift prediction).
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